molecular formula C6H6N2S B8591699 1-Methyl-5-cyanothiopyrrole

1-Methyl-5-cyanothiopyrrole

Cat. No.: B8591699
M. Wt: 138.19 g/mol
InChI Key: HMSZUZLVNATKEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-5-cyanothiopyrrole is a useful research compound. Its molecular formula is C6H6N2S and its molecular weight is 138.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H6N2S

Molecular Weight

138.19 g/mol

IUPAC Name

(1-methylpyrrol-2-yl) thiocyanate

InChI

InChI=1S/C6H6N2S/c1-8-4-2-3-6(8)9-5-7/h2-4H,1H3

InChI Key

HMSZUZLVNATKEI-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1SC#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Under nitrogen atmosphere, to a mixture of 25.08 g of KSCN (0.125 mole) in 60 ml dry methanol chilled to -78° C. was added dropwise 20 g of Br2 (in 40 ml methanol). The resulting yellow solution was stirred for 5-10 minutes and 10.1 g (0.125 mole) of the 1-methylpyrrole added in one portion. The mixture was allowed to warm to ambient temperature and stirred for one hour. The mixture was poured into 600 ml of ice-water, extracted 2 times with 300 ml CH2Cl2. The CH2Cl2 extract was dried and concentrated to 16.1 g (90% yield) of 1-methyl-5-cyanothiopyrrole.
Name
KSCN
Quantity
25.08 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
10.1 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
600 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

Under nitrogen atmosphere, to a mixture of 25 g of KSCN in 60 ml of dry methanol at -78° C. was added 20 g of Br2 dissolved in 45 ml of methanol. The resulting yellow solution was stirred for 5-10 minutes and 10.1 g of 1-methylpyrrole added in one portion. The mixture was allowed to warm to room temperature and stirred for an additional hour. The mixture was poured into 600 ml of ice-water and extracted twice with 200 ml of methylene chloride. The methylene chloride layer was washed, dried and then concentrated to yield 16.1 g of light yellow oil that turns reddish upon standing.
Name
KSCN
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
10.1 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
600 mL
Type
reactant
Reaction Step Four
Quantity
45 mL
Type
solvent
Reaction Step Five

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